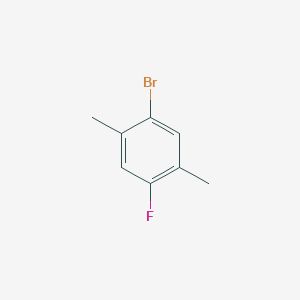

1-Bromo-4-fluoro-2,5-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDSJPXBFLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543648 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-04-4 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene

CAS Number: 51760-04-4

This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-2,5-dimethylbenzene, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, key reactions, and applications, with a focus on providing practical, field-proven insights.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound featuring a unique arrangement of bromo, fluoro, and methyl groups.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of both a bromine and a fluorine atom on the benzene ring allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2][3] The methyl groups influence the electronic properties and steric environment of the molecule, further tuning its reactivity and the properties of its derivatives.

The strategic importance of this compound lies in its utility as a scaffold for creating novel molecular architectures. In drug discovery, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a therapeutic agent. The bromo substituent serves as a versatile handle for introducing further complexity, making this compound a sought-after precursor for generating libraries of compounds for biological screening.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51760-04-4 | |

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-2,5-dimethylfluorobenzene | |

| XLogP3 | 3.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. A common and logical laboratory-scale synthesis involves the electrophilic bromination of 1-fluoro-2,5-dimethylbenzene.

Proposed Synthetic Route: Electrophilic Bromination

A plausible and efficient method for the preparation of this compound is the direct bromination of 1-fluoro-2,5-dimethylbenzene. The fluorine and methyl groups are ortho, para-directing activators of the benzene ring for electrophilic aromatic substitution. The bromine will preferentially add to the position that is sterically most accessible and electronically favored.

Caption: Proposed synthesis of this compound.

Causality behind Experimental Choices:

-

Choice of Brominating Agent and Catalyst: A mixture of bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is a classic and effective combination for the bromination of activated aromatic rings. The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the electron-rich benzene ring.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature to control the rate of reaction and minimize the formation of polybrominated byproducts. The use of a non-polar solvent like dichloromethane or carbon tetrachloride is common to dissolve the reactants and facilitate the reaction.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl groups at the bromine position.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom in this compound can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce a variety of functional groups.

Causality in Grignard Reagent Formation:

-

Solvent Choice: The formation of a Grignard reagent must be carried out in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF). The presence of even trace amounts of water will quench the Grignard reagent as it is a strong base.

-

Initiation: The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface of the magnesium metal.

Application in Medicinal Chemistry

While specific examples directly citing this compound in late-stage drug candidates are not abundant in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. For instance, related polyhalogenated benzene derivatives serve as crucial building blocks in the synthesis of selective estrogen receptor degraders for the treatment of breast cancer and in the preparation of catalysts for peptide synthesis.[4] The strategic placement of fluoro and methyl groups can be used to fine-tune the pharmacological properties of a lead compound.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for selective and strategic functionalization, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical guidance for the modern scientist.

References

- Thermo Fisher Scientific. (2021).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13553414, this compound. Retrieved from [Link]

- ChemScene. (2022). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.

- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

- Central Drug House (P) Ltd. (n.d.).

- S D Fine-Chem Limited. (n.d.).

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]

-

AD Pharmachem. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

- Chen, J., et al. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Yarkevich, A., et al. (1998). Process for the preparation of p-bromofluorobenzene.

- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1345–1362.

- Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 27(47), 12046-12091.

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. ossila.com [ossila.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-4-fluoro-2,5-dimethylbenzene, a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the introduction of various functional groups, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

This compound, with the CAS number 51760-04-4, is a substituted aromatic compound. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | PubChem[1] |

| Molecular Weight | 203.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)C)F | PubChem[1] |

| InChI Key | OJWDSJPXBFLCFO-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 1-fluoro-2,5-dimethylbenzene. The fluorine and methyl groups on the benzene ring are ortho-, para-directing activators, influencing the position of the incoming bromine atom. The steric hindrance from the two methyl groups directs the bromination to the available position, yielding the desired product.

General Protocol for Electrophilic Bromination

This protocol outlines a general procedure for the bromination of 1-fluoro-2,5-dimethylbenzene. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize the formation of byproducts.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,5-dimethylbenzene (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM).

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise. Alternatively, elemental bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the two non-equivalent aromatic protons and two singlets for the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will show characteristic chemical shifts and coupling constants (C-F coupling).[2]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the benzene ring, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of methyl groups and halogen atoms.

Chemical Reactivity and Applications in Drug Development

The bromine atom in this compound is a versatile handle for introducing a wide range of functionalities through various cross-coupling reactions. This makes it a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5][6] This reaction allows for the straightforward introduction of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom.

dot

Sources

A Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2,5-dimethylbenzene

Executive Summary: This guide provides an in-depth analysis of two robust synthetic pathways for the preparation of 1-bromo-4-fluoro-2,5-dimethylbenzene, a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. Direct electrophilic halogenation of a corresponding dimethylfluorobenzene precursor is challenging due to regioselectivity issues. Therefore, this document details two reliable, multi-step strategies that leverage classic named reactions to ensure the precise installation of substituents. The first pathway utilizes a Sandmeyer reaction on a 4-fluoro-2,5-dimethylaniline intermediate. The second, alternative pathway employs a Balz-Schiemann reaction starting from a 4-bromo-2,5-dimethylaniline intermediate. Each route is discussed with mechanistic rationale, detailed experimental protocols, and data summaries to provide researchers with a comprehensive and practical resource for its synthesis.

Introduction and Strategic Overview

This compound is a halogenated aromatic compound whose specific substitution pattern makes it a valuable intermediate for further chemical elaboration. The presence of bromo, fluoro, and methyl groups provides multiple reactive handles for diverse chemical transformations, including cross-coupling reactions and further electrophilic substitutions.

Compound Identity:

-

Molecular Formula: C₈H₈BrF[1]

-

Molecular Weight: 203.05 g/mol [2]

-

CAS Number: 51760-04-4[1]

-

Structure:

Synthetic Rationale: The synthesis of polysubstituted benzenes requires careful strategic planning to control regiochemistry. Direct bromination of 1-fluoro-2,5-dimethylbenzene is unlikely to yield the desired isomer due to the powerful ortho, para-directing effects of the two methyl groups and the fluorine atom, which would favor substitution at other positions. Therefore, indirect methods using an amino group as a synthetic handle are preferred. The amino group can be readily converted into a diazonium salt, which is a versatile intermediate that can be substituted with a variety of functional groups, including halogens, with high fidelity.[3][4]

This guide details two such pathways, hinging on the well-established Sandmeyer and Balz-Schiemann reactions.

Pathway I: Synthesis via Sandmeyer Reaction

This strategy introduces the bromine atom in the final step by converting the corresponding fluoro-aniline into the target molecule. The key steps involve the regioselective nitration of a commercially available precursor, reduction of the nitro group to an amine, and the final transformation via the Sandmeyer reaction.

Overall Workflow: Pathway I

Caption: Mechanism of the Sandmeyer reaction.

-

Experimental Protocol:

-

Diazotization: Dissolve 4-fluoro-2,5-dimethylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. [5] 2. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cold aniline salt solution, keeping the temperature strictly below 5 °C. [6] 4. After the addition, stir for an additional 20-30 minutes at the same temperature. The formation of the diazonium salt is complete.

-

Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional concentrated HBr and cool it to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. After the initial effervescence subsides, remove the ice bath and allow the mixture to warm to room temperature, then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with dilute NaOH solution and then with water. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

| Pathway I: Data Summary | Starting Material | Reagents | Conditions | Expected Yield |

| Step 1: Nitration | 1-Fluoro-2,5-dimethylbenzene | HNO₃, H₂SO₄ | 0-10 °C, 1-2 h | 85-95% |

| Step 2: Reduction | 4-Nitro-1-fluoro-2,5-dimethylbenzene | Fe, HCl, EtOH/H₂O | Reflux, 2-4 h | 80-90% |

| Step 3: Sandmeyer | 4-Fluoro-2,5-dimethylaniline | 1. NaNO₂, HBr; 2. CuBr | 0-5 °C then RT/heat | 70-85% |

Pathway II: Synthesis via Balz-Schiemann Reaction

This alternative pathway introduces the fluorine atom in the final step. It begins with a brominated precursor, which undergoes nitration and reduction to form a bromo-aniline intermediate. The key transformation is the Balz-Schiemann reaction, a classic method for synthesizing aryl fluorides from aryl amines. [7][8]

Overall Workflow: Pathway II

Caption: Workflow for Pathway II via Balz-Schiemann reaction.

Steps 1 & 2: Nitration and Reduction

The protocols for the nitration of 1-bromo-2,5-dimethylbenzene and the subsequent reduction of the nitro-intermediate are analogous to those described in Pathway I. The directing effects of the bromo and methyl groups will similarly favor nitration at the C4 position. The product of these two steps is 4-bromo-2,5-dimethylaniline. [9]

Step 3: Balz-Schiemann Reaction of 4-Bromo-2,5-dimethylaniline

-

Mechanistic Rationale: The Balz-Schiemann reaction converts a primary aryl amine into an aryl fluoride. [8]The process begins with diazotization, similar to the Sandmeyer reaction. However, instead of a halide acid, fluoroboric acid (HBF₄) is used, which acts as both the acid and the source of the fluoride counter-ion, precipitating a relatively stable diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). [7][10]This salt is then isolated and gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride (BF₃), generating a transient aryl carbocation which is then attacked by the fluoride ion to form the final product. [10][11]

Caption: Mechanism of the Balz-Schiemann reaction.

-

Experimental Protocol:

-

Diazotization & Salt Formation: Dissolve 4-bromo-2,5-dimethylaniline (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5 eq). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

The diazonium tetrafluoroborate salt will precipitate from the solution. Continue stirring in the cold for 30 minutes after the addition is complete.

-

Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold methanol, and then diethyl ether to aid in drying.

-

Decomposition: Dry the isolated diazonium salt carefully. Caution: Diazonium salts can be explosive when dry; proceed with appropriate safety measures.

-

Gently heat the dry salt in a flask without solvent. The salt will decompose, evolving nitrogen and boron trifluoride gas. This step should be performed in a well-ventilated fume hood.

-

The crude product remains as an oil or solid in the flask. It can be purified by steam distillation or extraction into an organic solvent followed by column chromatography.

-

| Pathway II: Data Summary | Starting Material | Reagents | Conditions | Expected Yield |

| Step 1: Nitration | 1-Bromo-2,5-dimethylbenzene | HNO₃, H₂SO₄ | 0-10 °C, 1-2 h | 80-90% |

| Step 2: Reduction | 1-Bromo-4-nitro-2,5-dimethylbenzene | Fe, HCl, EtOH/H₂O | Reflux, 2-4 h | 80-90% |

| Step 3: Balz-Schiemann | 4-Bromo-2,5-dimethylaniline | 1. NaNO₂, HBF₄; 2. Heat | 0-5 °C then heat | 50-70% |

Purification and Characterization

The crude product from either pathway can be purified using standard laboratory techniques.

-

Purification:

-

Extraction and Washing: Ensure the crude product is first washed with a basic solution (e.g., NaHCO₃) to remove any residual acid, followed by a brine wash.

-

Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification.

-

Column Chromatography: For solid products or to achieve high purity, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.

-

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be used to obtain pure crystalline material.

-

-

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of the two methyl groups.

-

¹³C NMR & ¹⁹F NMR: To confirm the number of unique carbons and the presence of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify characteristic C-H, C=C (aromatic), C-F, and C-Br stretching frequencies.

-

Safety Considerations

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All additions should be done slowly and with cooling.

-

Diazonium Salts: Aryl diazonium salts, particularly when dry, can be shock-sensitive and explosive. [12]It is often safer to use them in solution without isolation where possible (as in the Sandmeyer protocol). If isolation is necessary (as in the Balz-Schiemann protocol), handle only small quantities and use appropriate safety shields.

-

Reagents: Copper salts can be toxic. Bromine and hydrobromic acid are corrosive and toxic. Fluoroboric acid is highly corrosive. All procedures should be conducted in a well-ventilated chemical fume hood.

-

Solvents: Organic solvents used for extraction and chromatography are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound is effectively achieved through strategic, multi-step pathways that circumvent the regioselectivity problems of direct halogenation. Both the Sandmeyer reaction (Pathway I) and the Balz-Schiemann reaction (Pathway II) represent reliable and field-proven methods.

-

Pathway I (Sandmeyer) generally offers higher yields in the final halogenation step and avoids the need to isolate a potentially hazardous dry diazonium salt.

-

Pathway II (Balz-Schiemann) is the premier method for introducing a fluorine atom onto an aromatic ring from an amine precursor, making it a valuable alternative depending on the availability and cost of the respective starting materials (1-fluoro- vs. 1-bromo-2,5-dimethylbenzene).

The choice between these pathways will depend on the specific resources, safety protocols, and starting material availability within a given research or development setting. Both methods provide a robust foundation for accessing this valuable chemical intermediate.

References

-

Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. Retrieved from [Link]

-

Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Balz Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Adda247. (2023). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Schiemann Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2013). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Retrieved from [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (2024). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.

-

Science Learning Center. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). 4-Fluoroanilines: Synthesis and Decomposition. Retrieved from [Link]

-

MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

-

ScienceDirect. (n.d.). Strategies for the removal of halides from drinking water sources. Retrieved from [Link]

-

YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents. (n.d.). US2458819A - Purifying alkyl halides.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. jk-sci.com [jk-sci.com]

- 12. grokipedia.com [grokipedia.com]

1-Bromo-4-fluoro-2,5-dimethylbenzene molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-fluoro-2,5-dimethylbenzene

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 51760-04-4), a polysubstituted aromatic hydrocarbon.[1][2][3] As a key building block in synthetic chemistry, its utility is derived from the specific arrangement of its functional groups—bromo, fluoro, and two methyl substituents—on the benzene ring. This document delineates the molecule's structural characteristics, physicochemical properties, and the analytical methodologies required for its definitive identification and characterization. We will explore the causality behind its spectroscopic signatures, discuss plausible synthetic logic, and contextualize its reactivity, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development and material science.

Molecular Identity and Physicochemical Profile

This compound is a halogenated derivative of p-xylene. The strategic placement of its substituents dictates its chemical behavior and makes it a valuable intermediate. The bromine atom serves as a versatile synthetic handle, particularly for carbon-carbon bond formation via cross-coupling reactions, while the fluorine atom and methyl groups modulate the electronic properties and steric environment of the aromatic ring.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is paramount in scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 51760-04-4 | Santa Cruz Biotechnology[1], PubChem[2] |

| Molecular Formula | C₈H₈BrF | PubChem[2], ChemScene[4] |

| Molecular Weight | 203.05 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)C)F | PubChem[2] |

| InChI Key | OJWDSJPXBFLCFO-UHFFFAOYSA-N | PubChem[2] |

Molecular Structure Visualization

The spatial arrangement of atoms defines the molecule's reactivity and interaction with other chemical entities. The structure features a benzene ring substituted at positions 1, 2, 4, and 5.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's behavior, aiding in experimental design and predictive toxicology.

| Property | Predicted Value | Description |

| XLogP3 | 3.4 | A measure of lipophilicity, indicating poor water solubility.[2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | Indicates a non-polar nature.[5] |

| Heavy Atom Count | 11 | Total number of non-hydrogen atoms. |

| Rotatable Bond Count | 0 | The molecule is rigid.[5] |

| Hydrogen Bond Donor Count | 0 | Unlikely to act as a hydrogen bond donor.[5] |

| Hydrogen Bond Acceptor Count | 1 | The fluorine atom can act as a weak H-bond acceptor. |

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

While specific synthesis routes for this exact molecule are not widely published in top-tier journals, a logical and field-proven approach involves the selective bromination of a suitable precursor. A common strategy in aromatic chemistry is electrophilic aromatic substitution. The synthesis would likely start from 1-fluoro-2,5-dimethylbenzene.

Causality of Experimental Choice: The choice of 1-fluoro-2,5-dimethylbenzene as the starting material is strategic. The fluorine atom is a deactivator but is ortho-, para-directing. The two methyl groups are activators and also ortho-, para-directing. Their combined directing effects would preferentially guide the incoming electrophile (Br⁺) to the available positions. Position 4 (para to the fluorine) is sterically accessible and electronically favorable, leading to the desired product.

Reactivity Profile

The reactivity is dominated by the bromine substituent.

-

Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Nickel). This makes it an excellent substrate for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, vinyl, or alkynyl groups at this position.

-

Grignard Reagent Formation: The compound can react with magnesium to form a Grignard reagent, creating a nucleophilic carbon center for reactions with electrophiles like aldehydes, ketones, and CO₂.

-

Benzyne Formation: Although less common than with ortho-dihalobenzenes, under strong base conditions, elimination could potentially occur, though this is not a primary reaction pathway.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolution: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of CDCl₃ is standard as it dissolves a wide range of organic compounds and its residual proton signal is well-documented.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

¹H NMR Spectral Analysis (Predicted) The molecule's asymmetry means all protons are chemically distinct.

-

Aromatic Protons (2H):

-

H-3: This proton is ortho to a methyl group and meta to both fluorine and bromine. It will appear as a singlet or a very finely split multiplet. Expected chemical shift: ~7.0-7.2 ppm.

-

H-6: This proton is ortho to both a methyl group and a bromine atom and meta to fluorine. The deshielding effect of the adjacent bromine will shift it downfield relative to H-3. Expected chemical shift: ~7.2-7.4 ppm.

-

-

Methyl Protons (6H):

-

CH₃ at C-2 (3H): This methyl group is adjacent to the bromine. It will appear as a singlet. Expected chemical shift: ~2.3-2.5 ppm.

-

CH₃ at C-5 (3H): This methyl group is adjacent to the fluorine. It will exhibit coupling to the fluorine atom, appearing as a doublet with a small coupling constant (JHF ≈ 2-4 Hz). Expected chemical shift: ~2.2-2.4 ppm.

-

¹³C NMR Spectral Analysis (Predicted) Due to the lack of symmetry, eight distinct signals are expected.

-

Aromatic Carbons (6C):

-

C-F (C-4): Will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Highly deshielded. Expected shift: ~158-162 ppm.

-

C-Br (C-1): Signal will be attenuated due to the quadrupolar effect of bromine. Expected shift: ~115-120 ppm.

-

C-CH₃ (C-2, C-5): Expected shift: ~135-140 ppm. C-5 may show coupling to fluorine.

-

C-H (C-3, C-6): Expected shift: ~125-135 ppm. These will also show smaller couplings to fluorine.

-

-

Methyl Carbons (2C):

-

CH₃ at C-2 & C-5: Expected shift: ~20-25 ppm. The C-5 methyl carbon may show a small coupling to fluorine.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

Protocol: IR Spectrum Acquisition (ATR)

-

Background Scan: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2975-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluoride |

| 1100-1000 | C-Br Stretch | Aryl-Bromide |

| 850-800 | C-H Bend (out-of-plane) | Substituted Benzene |

The presence of strong peaks in the alkyl and aromatic C-H stretching regions, combined with characteristic C-F and C-Br stretches, would provide strong evidence for the proposed structure.[6]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering direct evidence of the elemental composition.

Protocol: MS Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate a molecular ion and characteristic fragments.

-

Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity at m/z 202 (for C₈H₈⁷⁹BrF) and m/z 204 (for C₈H₈⁸¹BrF). This M/M+2 pattern is a definitive signature for a monobrominated compound.

-

Key Fragments:

-

[M-Br]⁺: Loss of the bromine atom (m/z 123). This is often a significant fragment.

-

[M-CH₃]⁺: Loss of a methyl group (m/z 187/189).

-

Tropylium-type ions: Rearrangement and fragmentation of the aromatic ring can lead to other characteristic ions.

-

Applications in Research and Development

This compound is not an end-product but a specialized building block. Its value lies in its ability to introduce a specific substituted phenyl moiety into larger, more complex molecules.

-

Pharmaceutical Synthesis: It can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom is often incorporated into drug candidates to block metabolic oxidation or modulate pKa and binding affinity.

-

Agrochemicals: Similar to pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides, where the specific substitution pattern is designed for target specificity and environmental persistence.[7]

-

Material Science: It can be used in the synthesis of specialized polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the electronic properties of the substituted aromatic ring are crucial.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

GHS Classification: Typically classified as a skin irritant, serious eye irritant, and may cause respiratory irritation.[8]

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[9]

Conclusion

The molecular structure of this compound is a prime example of targeted chemical design. The interplay of its four substituents creates a molecule with a distinct reactivity profile and a unique set of spectroscopic identifiers. A thorough understanding of its structure, confirmed through a multi-technique analytical approach (NMR, MS, IR), is essential for its effective utilization as a high-value intermediate in the fields of drug discovery, agrochemical development, and material science. This guide provides the foundational knowledge and analytical logic required for scientists to confidently employ this versatile chemical building block in their research endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13553414, this compound. [Link]

-

Matrix Fine Chemicals. 1-BROMO-4-FLUORO-2-METHYLBENZENE | CAS 452-63-1. [Link]

-

Alchimica. This compound (1 x 5 g). [Link]

-

AD Pharmachem. P-Bromo Fluoro Benzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736298, 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,4-dimethylbenzene. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. adpharmachem.com [adpharmachem.com]

- 8. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-fluoro-2,5-dimethylbenzene, a key aromatic building block in synthetic and medicinal chemistry. The document details its IUPAC nomenclature, physicochemical properties, and outlines robust synthetic protocols. Furthermore, it explores the characteristic reactivity of this compound, with a particular focus on its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the development of novel therapeutic agents. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and process development, offering insights into the strategic application of this versatile intermediate.

Introduction and IUPAC Nomenclature

This compound is a polysubstituted aromatic compound that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates several key features that make it a valuable synthon: a bromine atom, which is an excellent leaving group for cross-coupling reactions; a fluorine atom, which can modulate the electronic properties and metabolic stability of a target molecule; and two methyl groups, which provide steric bulk and can influence the conformation of the final compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature is derived by identifying the parent benzene ring and numbering the substituents to give the lowest possible locants, with alphabetical priority given to "bromo" over "fluoro" and "methyl".

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and in scale-up operations. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | PubChem[1] |

| Molecular Weight | 203.05 g/mol | PubChem[1] |

| CAS Number | 51760-04-4 | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly reported, but expected to be >150 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc) and insoluble in water | General knowledge of aryl halides |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and safety considerations. Two primary strategies are outlined below: electrophilic aromatic substitution and the Sandmeyer reaction.

Proposed Synthesis via Electrophilic Aromatic Bromination

A logical and direct approach to the synthesis of this compound is the electrophilic bromination of 1-fluoro-2,5-dimethylbenzene. The fluorine and methyl groups are ortho, para-directing, and their combined directing effects would favor the introduction of the bromine atom at the desired position.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via electrophilic bromination.

Experimental Protocol (Proposed):

-

To a solution of 1-fluoro-2,5-dimethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Synthesis via the Sandmeyer Reaction

An alternative route to this compound involves the Sandmeyer reaction, starting from 4-fluoro-2,5-dimethylaniline. This method is particularly useful if the corresponding aniline is readily available. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Reaction Scheme:

Figure 2: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol (General):

-

Dissolve 4-fluoro-2,5-dimethylaniline in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound are achieved through a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets for the two aromatic protons, and two singlets for the two non-equivalent methyl groups. The chemical shifts would be in the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 2.0-2.5 ppm), respectively.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The fragment ions would correspond to the loss of a bromine atom, a methyl group, or other fragments.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceutical agents. The bromine atom is the primary site of reactivity for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups.

Figure 3: General scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to synthesize substituted anilines.

Figure 4: General scheme for the Buchwald-Hartwig amination of this compound.

Application in the Synthesis of Bioactive Molecules

Halogenated aromatic compounds are prevalent in many approved drugs. The fluorine atom in this compound can be strategically incorporated to enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The bromo- and dimethyl-substituents provide points for further chemical modification to explore the structure-activity relationship (SAR) of a compound series.

For instance, related bromofluoroaromatic compounds are key intermediates in the synthesis of various pharmaceuticals. A Chinese patent describes the use of a similar bromo-fluoro-methylaniline derivative in the synthesis of 5-bromo-4-fluoro-1H-indazole, a scaffold found in compounds with potential therapeutic applications in cardiovascular diseases and diabetes.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most aryl halides, it is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and is intended to facilitate its effective use by researchers and scientists in the pharmaceutical and chemical industries.

References

- Organic Syntheses, Coll. Vol. 5, p.136 (1973); Vol. 41, p.16 (1961).

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. In 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press. (Illustrates the use of a bromo-fluoroaniline in synthesis).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene. JPH075487B2.

- The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from a relevant RSC journal article.

- Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene. US5847241A.

- Google Patents. (n.d.). Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene. CN102603499A.

-

PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene. CN1944361A.

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Moiety

1-Bromo-4-fluoro-2,5-dimethylbenzene is a halogenated aromatic hydrocarbon, a class of compounds pivotal in modern synthetic chemistry. Its utility as a building block, particularly in the agrochemical and pharmaceutical industries, stems from the orthogonal reactivity of its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of a target molecule. The dimethyl substitution pattern further influences its steric and electronic profile, making it a specific and valuable intermediate in multi-step syntheses.

However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide, grounded in established safety protocols and data from closely related structural analogs, provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a research and development setting.

Section 1: Hazard Identification and Risk Assessment - A Data-Driven Approach

GHS Classification (Based on 1-Bromo-4-fluoro-3,5-dimethylbenzene):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Core Tenets of Risk:

-

Dermal and Ocular Irritation: As with many halogenated aromatic compounds, direct contact with the skin is likely to cause irritation.[4] The primary mechanism involves the disruption of the lipid bilayer of skin cells, leading to inflammation. Ocular exposure is expected to be more severe, causing significant irritation and potential damage to the cornea.[4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[4]

-

Flammability: While specific flashpoint data for the 2,5-dimethyl isomer is unavailable, related compounds like 1-bromo-4-fluorobenzene are flammable liquids.[5][6] Therefore, it is prudent to treat this compound as a flammable substance and avoid ignition sources.[5]

-

Environmental Impact: Halogenated organic compounds can be persistent in the environment. All efforts should be made to prevent release into drains or waterways.[5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This is accomplished through a combination of robust engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedure being undertaken.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[5] | Provides protection against splashes and vapors. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] | Prevents skin contact. Gloves should be inspected before use and disposed of after contamination. |

| Skin and Body Protection | A flame-retardant laboratory coat and closed-toe shoes. | Protects against splashes and minor spills. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for large-scale operations or in the event of a ventilation failure. | Prevents inhalation of harmful vapors. |

Section 3: Standard Operating Procedures (SOPs) - From Benchtop to Waste Stream

Adherence to well-defined SOPs is critical for mitigating risks.

Handling and Storage Protocol

-

Procurement and Storage:

-

Procure the smallest quantity necessary for the planned experiments.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

-

The storage area should be designated for flammable liquids.[6]

-

Ensure the container is tightly sealed and clearly labeled.

-

-

Dispensing and Use:

-

Ground and bond containers when transferring to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid all personal contact, including inhalation.

-

Wash hands thoroughly after handling.[5]

-

Caption: Decision tree for first aid response to exposure.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to established safety protocols. While a specific SDS for this compound remains elusive, a conservative approach based on data from a close structural analog allows for the development of robust safety procedures. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and emergency preparedness into all laboratory workflows, researchers can confidently and responsibly harness the synthetic potential of this valuable chemical intermediate.

References

- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.).

- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17).

- This compound | CAS 51760-04-4 | SCBIO... (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).

- This compound | C8H8BrF | CID 13553414 - PubChem. (n.d.).

- 7 - SAFETY DATA SHEET. (n.d.).

- 1-Bromo-4-fluorobenzene - Wikipedia. (n.d.).

- 3 - SAFETY DATA SHEET. (2013, October 17).

- Safety Data Sheet - Building blocks - ChemScene. (2022, June 8).

- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4) - PPRTV Library. (2017, September 25).

- 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).

- CAS NO. 51760-04-4 | 1-Bromo-4-fluoro-2,5 ... - Arctom. (n.d.).

- Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98% - Cole-Parmer. (n.d.).

- SAFETY DATA SHEET - Merck. (n.d.).

- CAS:51760-04-4, 1-溴-4-氟-2,5-二甲基苯 - 毕得医药. (n.d.).

Sources

- 1. This compound | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS:51760-04-4, 1-溴-4-氟-2,5-二甲基苯-毕得医药 [bidepharm.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2,5-dimethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data. Due to the limited experimental information specifically for this isomer, this guide also includes comparative data from related compounds to offer a broader context for its potential characteristics and reactivity. The guide further outlines general safety considerations for halogenated aromatic compounds and discusses potential synthetic pathways and research applications.

Chemical Identity and Molecular Structure

This compound is a substituted benzene ring containing a bromine atom, a fluorine atom, and two methyl groups. Its specific arrangement of substituents influences its chemical reactivity and physical properties.

-

Molecular Formula: C₈H₈BrF[1]

-

Molecular Weight: 203.05 g/mol [1]

-

CAS Number: 51760-04-4[1]

-

IUPAC Name: this compound[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

| Property | This compound (Computed) | 1-Bromo-4-fluorobenzene (Experimental) |

| Molecular Weight ( g/mol ) | 203.05[1] | 175.00 |

| XLogP3 | 3.4[1] | 2.9 |

| Melting Point | Data not available | -16 °C |

| Boiling Point | Data not available | 151-153 °C[2] |

| Density | Data not available | 1.604 g/cm³[2] |

| Solubility | Data not available | Soluble in water (0.14 g/L)[2] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers working with this compound would need to perform their own spectral analysis for structural confirmation and purity assessment. General expected spectral features for such a molecule would include:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants would be influenced by the positions of the bromine and fluorine atoms.

-

¹³C NMR: Resonances for the aromatic carbons and the methyl carbons. The carbon attached to fluorine would likely show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

IR Spectroscopy: Characteristic bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 203 and 205 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine, methyl groups, and other fragments.

Safety and Handling

General Hazard Statements for Related Halogenated Benzenes:

-

Flammable liquid and vapor.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

Harmful if inhaled.[3]

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Store in a well-ventilated place. Keep cool.[3]

Synthesis and Reactivity

A specific, detailed synthesis protocol for this compound was not found in the searched resources. However, general synthetic routes for similar poly-substituted aromatic compounds often involve multi-step processes. A plausible synthetic approach could start from a commercially available dimethylfluorobenzene isomer, followed by a bromination step. The regioselectivity of the bromination would be directed by the existing substituents on the aromatic ring.

Potential Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of this compound.

The reactivity of this compound is expected to be characteristic of halogenated aromatic compounds. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, making it a potentially useful building block in organic synthesis. The fluorine atom and methyl groups will influence the electronic properties and steric hindrance of the molecule, affecting its reactivity in such transformations.

Applications in Research and Drug Development

While specific applications for this compound are not documented in the available search results, its structure suggests its potential as an intermediate in the synthesis of more complex molecules. Halogenated aromatic compounds are common precursors in the development of pharmaceuticals and agrochemicals.[4][5] The presence of both bromine and fluorine offers orthogonal reactivity, where the bromine can be used for cross-coupling reactions while the fluorine can modulate the physicochemical properties (e.g., metabolic stability, lipophilicity, and binding affinity) of a target molecule.

Potential Research Areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel bioactive compounds. The substituted benzene core is a common scaffold in many drug molecules.

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers or functional materials where the halogen atoms can impart specific properties.

-

Organic Synthesis: As a versatile intermediate for the construction of complex molecular architectures.

Conclusion

This compound is a chemical compound with potential utility in various fields of chemical research. This guide has summarized the available information on its properties, safety, and potential applications. It is important to note the significant gaps in experimentally verified data for this specific molecule. Researchers planning to work with this compound should exercise caution, handle it according to the guidelines for related hazardous materials, and perform thorough analytical characterization to confirm its identity and purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

S D FINE- CHEM LIMITED. 1-BROMO-4-FLUOROBENZENE. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

PubChem. 1-Bromo-4-fluoro-2,3-dimethylbenzene. [Link]

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

MD Topology. 1-Bromo-4-fluorobenzene. [Link]

Sources

- 1. This compound | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. adpharmachem.com [adpharmachem.com]

A Spectroscopic Investigation of 1-Bromo-4-fluoro-2,5-dimethylbenzene: A Predictive Analysis

This technical guide provides a detailed predictive analysis of the spectral data for 1-bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectral characteristics of this molecule.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural elucidation is paramount for its use in further chemical transformations. Spectroscopic techniques are the cornerstone of such characterization, providing a non-destructive insight into the molecular framework. This guide will present a detailed, predicted spectral analysis, offering a robust foundation for the identification and characterization of this compound.

The molecular structure of this compound is presented below. The numbering of the substituents is based on IUPAC nomenclature, which will be used for the assignment of spectral signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and methyl substituents.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), and acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.1 - 7.3 | Doublet of quartets (dq) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| H-6 | ~ 6.9 - 7.1 | Doublet of quartets (dq) | ⁴J(H,F) ≈ 4-6 Hz, ⁴J(H,H) ≈ 2-3 Hz |

| CH₃ at C-2 | ~ 2.2 - 2.4 | Singlet | - |

| CH₃ at C-5 | ~ 2.1 - 2.3 | Singlet | - |

Justification of Predictions:

-

Aromatic Protons (H-3 and H-6):

-

The two aromatic protons are in different chemical environments and are expected to appear as separate signals.

-

H-3 is ortho to the bromine atom and meta to the fluorine atom. The deshielding effect of the adjacent bromine will place its signal at a higher chemical shift compared to H-6.

-